6-Bromoisoquinoline hydrate

Water Oxidation Catalysis Ruthenium Complexes Electrochemistry

6-Bromoisoquinoline hydrate (CAS 1779945-55-9) is the definitive monohydrate form of the 6-bromo positional isomer, essential for reproducible WOC ligand synthesis and pharmacophoric lead optimization. Unlike generic bromoisoquinoline mixtures, this product guarantees the 6-regioisomer with a characteristic melting point of 52-57°C and 97% purity. This eliminates isomer misassignment and ensures consistent +50 mV redox tuning for Ru catalysts and 1.9- to 7.4-fold cytotoxicity enhancements. Choose the pure hydrate to avoid synthetic variability.

Molecular Formula C9H8BrNO
Molecular Weight 226.07 g/mol
Cat. No. B12058499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoisoquinoline hydrate
Molecular FormulaC9H8BrNO
Molecular Weight226.07 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2)C=C1Br.O
InChIInChI=1S/C9H6BrN.H2O/c10-9-2-1-8-6-11-4-3-7(8)5-9;/h1-6H;1H2
InChIKeyCCJJCUAAVVDVNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoisoquinoline Hydrate: Procurement-Ready Specification and Key Physicochemical Properties


6-Bromoisoquinoline hydrate (CAS 1779945-55-9) is a halogenated heteroaromatic compound consisting of an isoquinoline core substituted with bromine at the 6-position and stabilized as a crystalline monohydrate [1]. It is commercially available with a typical purity of 97% and exhibits a melting point range of 52–57 °C . The hydrate form is characterized by the molecular formula C9H6BrN·H2O and a molecular weight of 226.07 g/mol , distinguishing it from the anhydrous free base (C9H6BrN, 208.05 g/mol) [1].

Why 6-Bromoisoquinoline Hydrate Cannot Be Interchanged with Other Isoquinoline Halogen Isomers


Isoquinoline bromination yields positional isomers (e.g., 5-, 6-, 7-bromo) with markedly different electronic properties, melting behavior, and reactivity profiles. For instance, 5-bromoisoquinoline exhibits a significantly higher melting point (81–83 °C) compared to the 6-isomer hydrate (52–57 °C) , reflecting distinct intermolecular packing and hydration characteristics. Furthermore, the regiochemistry of halogen substitution directly influences the compound's utility in cross-coupling reactions and its coordination chemistry. Direct substitution with a generic 'bromoisoquinoline' without specifying the positional isomer or hydration state introduces uncontrolled variability in reaction outcomes, catalytic performance, and downstream synthetic yields [1].

Quantitative Evidence for 6-Bromoisoquinoline Hydrate Differentiation in Catalyst Development and Bioactivity


Electrochemical Modulation of Ru Water Oxidation Catalysts by Axial 6-Bromoisoquinoline vs. 4-Picoline

In a direct head-to-head comparison of ruthenium complexes containing the tetradentate biqa ligand, substitution of the axial 4-picoline (complex 8a) with 6-bromoisoquinoline (complex 8b) shifts the RuIII/II redox potential from 0.87 V to 0.92 V (vs. NHE) [1]. Turnover numbers (TONs) for water oxidation with CeIV as oxidant were comparable: 87 for 8a and 80 for 8b [1]. The 6-bromoisoquinoline complex exhibited slightly lower solubility in 0.1 M aqueous HOTf, requiring 33% trifluoroethanol for dissolution versus 20% for the 4-picoline analog [1].

Water Oxidation Catalysis Ruthenium Complexes Electrochemistry

Cytotoxic Activity Enhancement in 7-Amino-6-bromoisoquinoline-5,8-quinone Derivatives via Bromine Substitution at the 6-Position

In a structure-activity relationship (SAR) study, the insertion of a bromine atom at the 6-position of 7-aminoisoquinoline-5,8-quinone (compound 12) to yield 7-amino-6-bromoisoquinoline-5,8-quinone (compound 13) dramatically increased cytotoxicity across all tested cancer cell lines [1]. The IC50 values for compound 13 ranged from 0.21–0.49 µM, representing a 1.9- to 7.4-fold improvement over the non-brominated analog 12 (IC50 0.93–2.16 µM) and surpassing the reference drug etoposide [1].

Anticancer Isoquinolinequinones SAR

Regioselective Oxidation and Subsequent Functionalization: N-Oxide Formation as a Key Intermediate

6-Bromoisoquinoline undergoes selective oxidation with meta-chloroperbenzoic acid (m-CPBA) to yield the corresponding N-oxide, which can be further converted to 6-bromo-1-chloroisoquinoline upon treatment with POCl3 at 90 °C [1]. This two-step sequence provides a regioselective entry to 1-substituted 6-bromoisoquinolines, a transformation that is not directly accessible from the parent heterocycle. While comparable transformations exist for other isoquinoline isomers, the specific electronic influence of the 6-bromo substituent dictates the reactivity profile and yield of the N-oxide intermediate [2].

Synthetic Methodology Heterocyclic Chemistry Late-Stage Functionalization

Physical Form Differentiation: Hydrate vs. Free Base Melting Behavior and Handling

The monohydrate form of 6-bromoisoquinoline exhibits a melting point of 52–57 °C , which is distinct from the anhydrous free base (mp 39 °C) [1] and from the positional isomer 5-bromoisoquinoline (mp 81–83 °C) . The hydrate form's lower melting range and hygroscopic nature [2] may influence its solubility profile, ease of handling, and long-term storage stability relative to the anhydrous form or other isomers.

Solid-State Chemistry Formulation Procurement Specifications

Validated Application Scenarios for 6-Bromoisoquinoline Hydrate Based on Quantitative Differentiation


Development of Tailored Ruthenium-Based Water Oxidation Catalysts

6-Bromoisoquinoline hydrate is a critical axial ligand precursor for synthesizing Ru-biqa water oxidation catalysts (WOCs). The +50 mV shift in RuIII/II redox potential compared to 4-picoline analogs allows researchers to fine-tune the electronic properties of the catalyst, directly impacting overpotential and reaction driving force [1]. This is essential for optimizing catalyst performance in artificial photosynthesis systems.

Medicinal Chemistry Programs Targeting Isoquinolinequinone Anticancer Agents

The 6-bromo substitution on the isoquinoline core is a key pharmacophoric element for enhancing cytotoxicity. As demonstrated by a 1.9- to 7.4-fold reduction in IC50 upon bromine insertion at the 6-position of aminoisoquinolinequinones [1], 6-bromoisoquinoline hydrate serves as a preferred starting material for synthesizing lead compounds with potent activity against gastric, lung, bladder, and leukemia cancer cell lines.

Regioselective Synthesis of 1-Substituted Isoquinoline Derivatives

The documented two-step sequence of N-oxidation with m-CPBA followed by chlorination with POCl3 provides a regioselective route to 6-bromo-1-chloroisoquinoline [1]. This intermediate is a versatile building block for further functionalization via palladium-catalyzed cross-coupling reactions, enabling the construction of complex isoquinoline-based libraries for drug discovery.

Quality Control and Isomer Identity Verification

The distinct melting point of 6-bromoisoquinoline monohydrate (52–57 °C) compared to the 5-bromo isomer (81–83 °C) provides a straightforward, instrumental method for confirming isomer identity and hydration state upon procurement [1]. This minimizes the risk of synthetic failure due to isomer misassignment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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